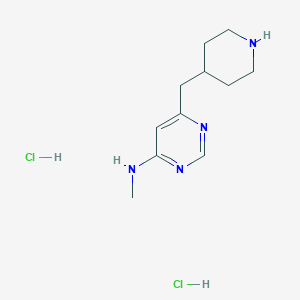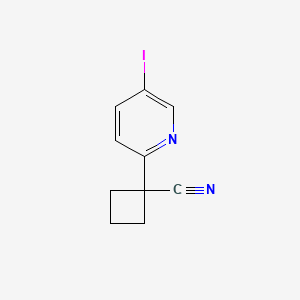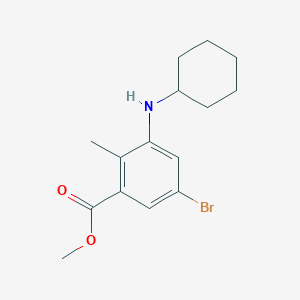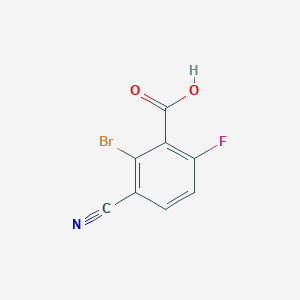
3-Methyl-1-(oxan-2-yl)indazole
Overview
Description
“3-Methyl-1-(oxan-2-yl)indazole” is a chemical compound that belongs to the class of indazoles . Indazoles are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. Various methods have been developed for the synthesis of diversely substituted indazole derivatives . For instance, some researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. For instance, highly functionalized 1H-indazoles can be prepared by [3+2] annulation reactions in two steps .Scientific Research Applications
Analytical Identification in Illegal Products
3-Methyl-1-(oxan-2-yl)indazole derivatives, such as AB-PINACA and AB-FUBINACA, have been identified in illegal products. These identifications utilized liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. AB-FUBINACA was noted as a potent cannabinoid CB1 receptor modulator (Uchiyama et al., 2012).
Synthetic Methodologies
Novel indazole derivatives, closely related to 3-Methyl-1-(oxan-2-yl)indazole, have been synthesized through various chemical processes. This includes the synthesis of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, highlighting the flexibility and adaptability of indazole compounds in chemical synthesis (Reddy et al., 2013).
Potential in Cancer Therapy
The use of indazole derivatives in cancer therapy has been explored. Specifically, the synthesis and structural characteristics of various indazole derivatives, including studies on their cytotoxic activities towards cancer cells, have been investigated. This indicates the potential of indazole compounds in the development of new anticancer agents (Kornicka et al., 2017).
Structural Analysis and Properties
The structural properties of fluorinated indazoles, which share a core structure with 3-Methyl-1-(oxan-2-yl)indazole, have been studied. Investigations using X-ray crystallography and magnetic resonance spectroscopy have provided insights into the molecular geometry and electronic structure of these compounds, useful in understanding their chemical behavior and potential applications (Teichert et al., 2007).
Antioxidant Properties
Research into the antioxidant properties of indazole derivatives has been conducted. This includes the synthesis and evaluation of tetrahydroindazoles for their ability to scavenge free radicals, indicating the potential of indazole compounds in the development of new antioxidants (Polo et al., 2016).
Future Directions
Indazole derivatives have significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, the medicinal properties of indazole derivatives, including “3-Methyl-1-(oxan-2-yl)indazole”, need to be explored further for the treatment of various pathological conditions .
properties
IUPAC Name |
3-methyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-11-6-2-3-7-12(11)15(14-10)13-8-4-5-9-16-13/h2-3,6-7,13H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPXTCKFWLVZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(oxan-2-yl)indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)



![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)




